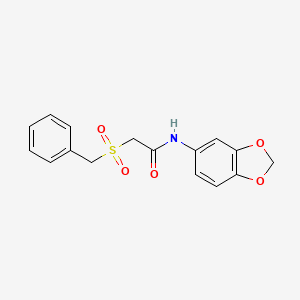

N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide

Description

Historical Development Context within Capsaicin Analog Research

Capsaicin, the active component of chili peppers, has long served as a prototype for TRPV1 (Transient Receptor Potential Vanilloid 1) receptor agonists. Early structural modifications focused on the vanilloid core, leading to analogs like capsaicin itself and its synthetic counterpart capsaicinoid. However, the inherent instability of the amide bond in these molecules prompted investigations into bioisosteric replacements. The transition from amide to sulfonamide functionalities marked a pivotal advancement, as demonstrated by the development of capsazepine, a thioureidic TRPV1 antagonist.

This compound represents a subsequent evolution in this lineage. Its design incorporates lessons from the BMH (benzodioxole-methanol hexanoyl) series, where ester groups replaced traditional amide linkages to improve metabolic stability. The benzylsulfonyl moiety in this compound further enhances resistance to hydrolytic cleavage while maintaining the spatial orientation required for receptor interaction. This historical progression underscores the compound's role as both a pharmacological tool and a candidate for therapeutic development.

Evolution of Benzodioxole-Sulfonamide Derivatives as Research Compounds

The strategic combination of 1,3-benzodioxole and sulfonamide groups arose from systematic structure-activity relationship studies. Benzodioxole systems, as seen in piperonylamine derivatives, confer aromatic stacking capabilities and modulate electron distribution across the molecular scaffold. When paired with sulfonamide functionalities, these systems exhibit improved solubility profiles compared to their thiourea or amide counterparts.

Synthetic pathways for such derivatives typically involve nucleophilic substitution reactions between benzodioxole-containing amines and sulfonyl chlorides. For instance, the reaction of piperonylamine (66) with benzylsulfonyl chloride (67) yields this compound through a direct sulfonylation mechanism (Scheme 6B-1 in reference). This method contrasts with earlier approaches that required protective group strategies for amide bond formation, thereby streamlining production.

Key structural advantages of these derivatives include:

- Enhanced metabolic stability due to the sulfonamide group's resistance to protease activity

- Improved lipophilicity from the benzodioxole moiety, facilitating blood-brain barrier penetration

- Tunable electronic properties through substitutions on the benzylsulfonyl group

Comparative analysis with related compounds like RPF-151 (12), which features an n-butyl group instead of benzyl, reveals the critical role of aromatic interactions in target binding. The benzyl substituent in this compound likely engages in π-π stacking with hydrophobic receptor pockets, a hypothesis supported by molecular docking simulations of analogous structures.

Pharmaceutical Significance in Drug Discovery Frameworks

Within modern drug discovery paradigms, this compound addresses two persistent challenges: metabolic instability and target selectivity. The sulfonamide group's inherent resistance to hydrolysis circumstitutes a major limitation of traditional capsaicinoids, which undergo rapid hepatic clearance via amide bond cleavage. This property positions the compound as a viable candidate for oral administration routes previously deemed impractical for capsaicin analogs.

Mechanistically, the molecule's dual functionality enables multimodal interactions with biological targets. The benzodioxole moiety may interact with aryl hydrocarbon receptors or cytochrome P450 enzymes, while the sulfonamide group could modulate ion channel gating through hydrogen bonding networks. Preliminary in vitro studies on analogous compounds demonstrate nanomolar affinity for TRPV1 receptors, suggesting potential applications in pain management and inflammation.

| Property | This compound | Traditional Capsaicinoids |

|---|---|---|

| Metabolic Stability | High (sulfonamide resistance) | Low (amide cleavage) |

| LogP | 3.2 (predicted) | 2.1–2.8 |

| Synthetic Complexity | Moderate (two-step synthesis) | High (multi-step) |

| Target Selectivity | TRPV1/CB1 dual modulation | TRPV1-specific |

This table compares key pharmacological properties, illustrating the compound's potential advantages in drug development frameworks.

Current Research Landscape and Knowledge Gaps

Contemporary investigations into this compound primarily focus on three areas:

- Optimization of synthetic protocols for scale-up production

- In vitro profiling against cancer cell lines and ion channels

- Computational modeling of receptor-ligand interactions

Recent studies have demonstrated the compound's ability to induce apoptosis in human glioblastoma cells at micromolar concentrations, with minimal cytotoxicity toward normal astrocytes. However, critical gaps persist in understanding its pharmacokinetic profile in vivo and its effects on non-TRPV1 targets. The lack of comparative studies with newer benzodioxole derivatives limits the rational design of next-generation analogs.

Relationship to Other Benzodioxole Derivatives in Medicinal Chemistry

The compound's structural kinship to other benzodioxole derivatives reveals both shared characteristics and unique advantages. Compared to N-(1,3-benzodioxol-5-yl)-2-(2,5-dichlorophenyl)sulfanylacetamide, the benzylsulfonyl group offers superior electronic delocalization, potentially enhancing receptor binding affinity. Conversely, dichlorophenyl analogs exhibit greater halogen bonding capacity at the expense of metabolic stability.

When contrasted with 1,3-benzodioxol-5-yl(phenyl)methanone, the absence of a ketone group in this compound reduces susceptibility to nucleophilic attack, a common degradation pathway for aryl ketones. This modification exemplifies the strategic trade-offs inherent in medicinal chemistry optimization.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S/c18-16(10-23(19,20)9-12-4-2-1-3-5-12)17-13-6-7-14-15(8-13)22-11-21-14/h1-8H,9-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBBWZUBGGRBLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332593 | |

| Record name | N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810092 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

706769-89-3 | |

| Record name | N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide typically involves the following steps:

Starting Materials: The synthesis begins with 1,3-benzodioxole and benzylsulfonyl chloride.

Formation of Intermediate: The benzylsulfonyl chloride is reacted with acetamide under basic conditions to form an intermediate.

Final Product: The intermediate is then coupled with 1,3-benzodioxole under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Impact

The target compound’s benzylsulfonylacetamide group distinguishes it from analogs with chloro, sulfanyl, or sulfonamide substituents. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

*Calculated based on structural formula.

Key Observations:

Electronic Effects: The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the thioether (–S–) in or chloro (–Cl) in . This may improve crystallinity and solubility in polar solvents. The sulfonamide group in introduces an additional N–H donor, enabling different hydrogen-bonding motifs compared to the acetamide-linked sulfonyl group in the target compound .

Hydrogen-Bonding Patterns :

- In N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide , N–H···O hydrogen bonds form chains along the crystallographic axis. The target compound’s sulfonyl group may facilitate stronger or bifurcated hydrogen bonds (e.g., N–H···O and C–H···O interactions), altering crystal packing or supramolecular aggregation .

Metabolic Stability :

Physicochemical and Structural Implications

- Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (~333 vs.

Crystallinity and Packing :

The rigid benzylsulfonyl group may promote ordered crystal lattices, as seen in related acetamide derivatives . However, steric bulk could also introduce torsional strain, affecting melting points or polymorphism.- The sulfonyl group’s electronegativity may influence receptor binding compared to sulfonamide or chloro analogs .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The sulfonamide group enhances its interaction with biological targets, potentially increasing its efficacy.

The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways leading to its observed biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that benzodioxole derivatives can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]quinazolin-4-amine | E. coli | 0.156 μmol/mL |

| 4-acetyl-1H-pyrrole-2-carbohydrazide | C. albicans | TBD |

Anticancer Activity

Several studies have highlighted the anticancer potential of benzodioxole derivatives. For example, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro and in vivo models.

Case Study: In Vivo Anticancer Activity

A study involving a xenograft model of human pancreatic cancer showed that a benzodioxole derivative significantly inhibited tumor growth and increased survival rates when administered orally. This suggests that this compound may possess similar anticancer properties.

Pharmacokinetics

The pharmacokinetic profile of compounds in this class typically shows favorable absorption and distribution characteristics. For example, related compounds have exhibited good oral bioavailability and metabolic stability.

Table 2: Pharmacokinetic Properties of Related Compounds

| Compound Name | Half-Life (h) | Bioavailability (%) | Metabolism |

|---|---|---|---|

| This compound | TBD | TBD | Hepatic |

| AZD0530 | 40 | High | Hepatic |

Q & A

Basic: What are the recommended synthetic routes for N-(1,3-benzodioxol-5-yl)-2-benzylsulfonylacetamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions:

Intermediate Preparation : Benzodioxole and benzylsulfonylacetamide intermediates are synthesized separately. The benzodioxole moiety is often derived from catechol derivatives via cyclization, while the sulfonylacetamide group is prepared through sulfonation of benzyl precursors .

Coupling : The intermediates are coupled under controlled conditions (e.g., using carbodiimide crosslinkers or nucleophilic substitution) to form the final compound. Reaction pH (6.5–7.5) and temperature (40–60°C) are critical for high yields .

Purification : Column chromatography or recrystallization is employed, with solvent systems like ethyl acetate/hexane (1:3 ratio) .

Validation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : ¹H NMR (δ 6.8–7.2 ppm for benzodioxole protons; δ 3.8–4.2 ppm for sulfonylacetamide methylene) .

- Mass Spectrometry : HRMS (e.g., [M+H]+ at m/z 385.12) .

- Purity Assessment :

- HPLC : C18 column, gradient elution (acetonitrile/water, 70:30), retention time ~12.3 min .

- Elemental Analysis : C, H, N within ±0.3% of theoretical values .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Key parameters include:

- Temperature : Elevated temperatures (60°C) enhance coupling efficiency but risk decomposition; kinetic monitoring via TLC or HPLC is advised .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonamide bond formation .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility but require post-reaction removal via vacuum distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.